

# Rezafungin vs. Caspofungin: A Comparative Guide for the Treatment of Invasive Candidiasis

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive analysis of the clinical evidence, mechanism of action, and experimental protocols for two leading echinocandin antifungals in the management of invasive candidiasis.

In the landscape of antifungal therapeutics for invasive candidiasis, a serious and often life-threatening infection, the echinocandin class of drugs remains a cornerstone of treatment. This guide provides a detailed comparison of **rezafungin**, a next-generation once-weekly echinocandin, and caspofungin, an established daily-dosed echinocandin. This objective analysis is intended for researchers, scientists, and drug development professionals, offering a granular look at the available data to inform research and clinical perspectives.

#### **Mechanism of Action: A Shared Target**

Both **rezafungin** and caspofungin belong to the echinocandin class of antifungals and share the same mechanism of action.[1][2][3] They work by inhibiting the 1,3- $\beta$ -D-glucan synthase enzyme complex, a critical component for the synthesis of 1,3- $\beta$ -D-glucan, an essential polymer in the fungal cell wall.[1][2][3] This enzyme is absent in mammalian cells, making it a highly selective target for antifungal therapy.[3][4] The inhibition of 1,3- $\beta$ -D-glucan synthesis disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately, fungal cell death.[2][4] This fungicidal activity is concentration-dependent against most Candida species.[3][5]





Click to download full resolution via product page

Figure 1: Mechanism of Action of Echinocandins

### Clinical Efficacy: Head-to-Head Comparison

The clinical development of **rezafungin** has been benchmarked against caspofungin in two key multinational, randomized, double-blind clinical trials: the Phase 2 STRIVE trial and the Phase 3 ReSTORE trial.[6][7] These studies have provided robust data on the comparative efficacy and safety of a once-weekly **rezafungin** regimen versus a once-daily caspofungin regimen in adult patients with candidemia and/or invasive candidiasis.

#### **Efficacy Outcomes in the ReSTORE Phase 3 Trial**

The ReSTORE trial was a pivotal study that evaluated the non-inferiority of **rezafungin** to caspofungin.[7][8] The primary endpoints were global cure at day 14 (for the European



Medicines Agency) and 30-day all-cause mortality (for the U.S. Food and Drug Administration). [7]

| Efficacy Endpoint                                   | Rezafungin  | Caspofungin | Treatment<br>Difference (95% CI) |
|-----------------------------------------------------|-------------|-------------|----------------------------------|
| Global Cure at Day 14                               | 59% (55/93) | 61% (57/94) | -1.1% (-14.9 to 12.7)            |
| 30-Day All-Cause<br>Mortality                       | 24% (22/93) | 21% (20/94) | 2.4% (-9.7 to 14.4)              |
| Data from the ReSTORE Phase 3 trial in the modified |             |             |                                  |
| intent-to-treat (mITT) population.[7]               |             |             |                                  |

#### **Efficacy Outcomes in the STRIVE Phase 2 Trial**

The STRIVE trial provided earlier clinical evidence for the efficacy of **rezafungin**, exploring two different dosing regimens.[6][9]



| Efficacy Endpoint                                                                                   | Rezafungin (400<br>mg weekly) | Rezafungin (400<br>mg then 200 mg<br>weekly) | Caspofungin   |
|-----------------------------------------------------------------------------------------------------|-------------------------------|----------------------------------------------|---------------|
| Overall Cure at Day<br>14                                                                           | 60.5% (46/76)                 | 76.1% (35/46)                                | 67.2% (41/61) |
| Investigator-Assessed<br>Clinical Cure at Day<br>14                                                 | 69.7% (53/76)                 | 80.4% (37/46)                                | 70.5% (43/61) |
| 30-Day All-Cause<br>Mortality                                                                       | 15.8%                         | 4.4%                                         | 13.1%         |
| Data from the STRIVE Phase 2 trial in the microbiological intent- to-treat (mITT) population.[6][9] |                               |                                              |               |

#### **Safety and Tolerability Profile**

Both **rezafungin** and caspofungin have demonstrated a comparable and generally well-tolerated safety profile in clinical trials.[7][10]

## Treatment-Emergent Adverse Events (TEAEs) in the ReSTORE Trial

| INCOTOTIC THAT                                                   |                   |                    |
|------------------------------------------------------------------|-------------------|--------------------|
| Adverse Event Profile                                            | Rezafungin (n=98) | Caspofungin (n=98) |
| Patients with ≥1 TEAE                                            | 91% (89)          | 85% (83)           |
| Patients with Serious AEs                                        | 56% (55)          | 53% (52)           |
| Data from the safety population of the ReSTORE Phase 3 trial.[7] |                   |                    |





The most common TEAEs occurring in at least 5% of patients in either group in the ReSTORE trial were pyrexia, hypokalemia, pneumonia, septic shock, and anemia.[7]

## Treatment-Emergent Adverse Events (TEAEs) in the STRIVE Trial

| Adverse Event Profile   | Rezafungin (400<br>mg weekly)      | Rezafungin (400<br>mg then 200 mg<br>weekly) | Caspofungin                        |
|-------------------------|------------------------------------|----------------------------------------------|------------------------------------|
| Patients with ≥1 TEAE   | 87.7%                              | 92.5%                                        | 80.9%                              |
| Most Common TEAEs (≥5%) | Hypokalemia,<br>diarrhea, vomiting | Hypokalemia,<br>diarrhea, vomiting           | Hypokalemia,<br>diarrhea, vomiting |
| Severe TEAEs            | 35.8%                              | 32.1%                                        | 38.2%                              |

Data from the safety population of the STRIVE Phase 2 trial.

[11][12]

### **Experimental Protocols**

The methodologies for the pivotal ReSTORE and STRIVE clinical trials are outlined below.

#### **ReSTORE Trial (Phase 3)**

- Study Design: A multicenter, double-blind, double-dummy, randomized, non-inferiority trial conducted at 66 centers in 15 countries.[7][13]
- Patient Population: Adults (≥18 years) with systemic signs and mycological confirmation of candidemia or invasive candidiasis.[7]
- Randomization: Patients were randomized 1:1 to receive either rezafungin or caspofungin.
   [7]
- Dosing Regimen:



- Rezafungin Group: 400 mg intravenously in week 1, followed by 200 mg intravenously once weekly for a total of two to four doses.
- Caspofungin Group: 70 mg intravenous loading dose on day 1, followed by 50 mg intravenously daily for no more than 4 weeks.
- Primary Endpoints:
  - Global cure (clinical cure, radiological cure, and mycological eradication) at day 14 (EMA).
     [7]
  - 30-day all-cause mortality (FDA).[7]
- Analysis Population: The primary efficacy analyses were conducted on the modified intent-to-treat (mITT) population, which included all patients who received at least one dose of the study drug and had a documented Candida infection.[7]

#### STRIVE Trial (Phase 2)

- Study Design: A multicenter, double-blind, double-dummy, randomized trial.[6][9]
- Patient Population: Adults with systemic signs and mycological confirmation of candidemia and/or invasive candidiasis.[6]
- Randomization: Patients were randomized to one of three treatment arms.
- Dosing Regimen:
  - Rezafungin Arm 1: 400 mg intravenously once weekly.[6]
  - Rezafungin Arm 2: 400 mg intravenously in week 1, then 200 mg once weekly.
  - Caspofungin Arm: 70 mg intravenous loading dose, followed by 50 mg daily for up to 4 weeks.[6]
- Primary Endpoint: Overall cure (resolution of clinical signs of candidemia/invasive candidiasis plus mycological eradication) at day 14.[6][9]



 Secondary Endpoints: Investigator-assessed clinical response at day 14, and 30-day allcause mortality.[6][9]



Click to download full resolution via product page

Figure 2: ReSTORE Phase 3 Trial Workflow

#### Pharmacokinetic Profile: A Key Differentiator

A significant distinction between **rezafungin** and caspofungin lies in their pharmacokinetic profiles. **Rezafungin** has a prolonged half-life of over 130 hours, which allows for once-weekly dosing.[5][14] In contrast, caspofungin has a much shorter half-life, necessitating daily intravenous administration.[4][10] This difference in dosing frequency may have implications for patient adherence and healthcare resource utilization.[10]

#### **Conclusion**



The available clinical trial data from the STRIVE and ReSTORE studies demonstrate that once-weekly **rezafungin** is non-inferior to once-daily caspofungin for the treatment of invasive candidiasis, with a comparable safety profile.[7][10] The primary advantage of **rezafungin** lies in its extended half-life, which allows for a less frequent dosing regimen.[5][10] Both agents share the same well-established mechanism of action, targeting the fungal cell wall. For researchers and drug development professionals, **rezafungin** represents an evolution within the echinocandin class, offering a new therapeutic option with a distinct pharmacokinetic profile. Future research may further elucidate the long-term benefits and cost-effectiveness of this novel agent in various patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. academic.oup.com [academic.oup.com]
- 2. What is the mechanism of Rezafungin acetate? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. Caspofungin StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rezafungin Versus Caspofungin in a Phase 2, Randomized, Double-blind Study for the Treatment of Candidemia and Invasive Candidiasis: The STRIVE Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Cidara Therapeutics and Mundipharma Announce Positive Topline Results from the Global Phase 3 Pivotal ReSTORE Trial of Rezafungin for the Treatment of Candidemia and Invasive Candidiasis | Mundipharma [mundipharma.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Rezafungin vs caspofungin for the treatment of invasive candidiasis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]



- 11. scispace.com [scispace.com]
- 12. academic.oup.com [academic.oup.com]
- 13. cidara.com [cidara.com]
- 14. youtube.com [youtube.com]
- To cite this document: BenchChem. [Rezafungin vs. Caspofungin: A Comparative Guide for the Treatment of Invasive Candidiasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3181853#rezafungin-versus-caspofungin-for-invasive-candidiasis-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com